An In-Depth Technical Guide to the Chemical Properties of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline
An In-Depth Technical Guide to the Chemical Properties of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted anilines are a cornerstone in medicinal chemistry, serving as pivotal structural motifs in a wide array of therapeutic agents.[1] Their synthetic versatility and ability to engage in crucial biological interactions have led to their incorporation in drugs targeting a multitude of diseases, including cancer and infectious diseases.[1] The strategic placement of halogen atoms and a trifluoromethyl group on the aniline scaffold, as seen in 2-Bromo-6-iodo-4-(trifluoromethyl)aniline, offers a unique combination of lipophilicity, metabolic stability, and reactive handles for further chemical modification. These features make it a compound of significant interest for drug discovery and development.[2]
This technical guide provides a comprehensive overview of the known chemical properties of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline. Due to the limited availability of experimental data for this specific molecule, this guide also incorporates data from closely related compounds to offer valuable insights for researchers. Detailed experimental protocols for its synthesis and characterization are provided, alongside visualizations of key workflows and potential biological interactions.
Chemical and Physical Properties
The physicochemical properties of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline are crucial for its handling, reaction optimization, and for predicting its behavior in biological systems.
Core Compound Data
A summary of the available data for 2-Bromo-6-iodo-4-(trifluoromethyl)aniline is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 2-bromo-6-iodo-4-(trifluoromethyl)aniline | [3] |
| CAS Number | 875306-20-0 | [4] |
| Molecular Formula | C₇H₄BrF₃IN | [3][4] |
| Molecular Weight | 365.92 g/mol | [3][4] |
| Canonical SMILES | C1=C(C=C(C(=C1Br)N)I)C(F)(F)F | [3] |
| InChI Key | FBHITPHKKSCFNU-UHFFFAOYSA-N | [3] |
| Computed XLogP3 | 3.5 | [3] |
| Purity | ≥98% (Min GC) | [4] |
| Moisture | ≤0.5% | [4] |
Comparative Physicochemical Data of Related Compounds
To provide a broader context, Table 2 presents experimental data for structurally similar halogenated anilines. This information can be used to estimate the properties of the title compound. For instance, the melting point of 2,6-Dibromo-4-(trifluoromethyl)aniline is reported to be in the range of 36-41 °C. Given the presence of a larger iodine atom in place of a bromine, the melting point of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline is expected to be slightly higher due to increased molecular weight and potentially stronger intermolecular forces.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,6-Dibromo-4-(trifluoromethyl)aniline | 72678-19-4 | C₇H₄Br₂F₃N | 320.92 | 36-41 | Not Available |
| 2-Bromo-4-(trifluoromethyl)aniline | 454-79-5 | C₇H₅BrF₃N | 240.02 | Liquid at RT | Not Available |
| 4-Bromo-3-(trifluoromethyl)aniline | 393-36-2 | C₇H₅BrF₃N | 240.02 | 47-49 | Not Available |
| 2,4,6-Tribromoaniline | 147-82-0 | C₆H₄Br₃N | 329.81 | 120 | 300 |
Note: "RT" denotes Room Temperature. Data for related compounds are sourced from various chemical suppliers and databases.
Solubility Profile
Experimental Protocols
The following sections provide detailed, generalized methodologies for the synthesis, purification, and characterization of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline. These protocols are based on standard organic chemistry techniques and procedures reported for similar compounds.[5][6]
Synthesis of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline
A plausible synthetic route to 2-Bromo-6-iodo-4-(trifluoromethyl)aniline involves a multi-step process starting from a commercially available precursor, such as 4-(trifluoromethyl)aniline. The workflow is depicted in the diagram below.
Materials:
-
2-Bromo-4-(trifluoromethyl)aniline
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-Bromo-4-(trifluoromethyl)aniline (1.0 equivalent) and anhydrous acetonitrile. Stir the mixture until the starting material is fully dissolved.
-
Addition of Iodinating Agent: Add N-Iodosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically stirred at room temperature for several hours until completion.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude 2-Bromo-6-iodo-4-(trifluoromethyl)aniline can be purified using one of the following methods:
-
Column Chromatography: Purify the crude product on a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure compound.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be employed to achieve high purity.
Characterization
The identity and purity of the synthesized 2-Bromo-6-iodo-4-(trifluoromethyl)aniline should be confirmed by a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling constants will be indicative of the substitution pattern on the aromatic ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
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¹⁹F NMR: The fluorine NMR spectrum should show a singlet for the trifluoromethyl group.
Mass Spectrometry (MS):
-
Mass spectrometry will be used to determine the molecular weight of the compound. The isotopic pattern of bromine and iodine will result in a characteristic cluster of peaks for the molecular ion.
Infrared (IR) Spectroscopy:
-
The IR spectrum will show characteristic absorption bands for the N-H stretches of the amine group, C-H stretches of the aromatic ring, and C-F stretches of the trifluoromethyl group.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for 2-Bromo-6-iodo-4-(trifluoromethyl)aniline, the broader class of substituted anilines is well-established in drug discovery.[1] They are key components of many kinase inhibitors, which are crucial in cancer therapy.[7] The aniline moiety often serves as a scaffold that can be modified to achieve high affinity and selectivity for the target kinase.
Halogenated anilines, in particular, have been investigated for a range of biological activities, including antimicrobial and anticancer properties. The presence of halogens can enhance binding affinity through halogen bonding and improve the pharmacokinetic properties of a drug candidate.[8]
Given this context, 2-Bromo-6-iodo-4-(trifluoromethyl)aniline could potentially act as an inhibitor of various signaling pathways implicated in disease. A hypothetical mechanism of action could involve the inhibition of a protein kinase, thereby disrupting a downstream signaling cascade.
Safety and Handling
Based on the GHS classification of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline, the compound should be handled with care.[3] It is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
2-Bromo-6-iodo-4-(trifluoromethyl)aniline is a highly functionalized building block with significant potential in drug discovery and materials science. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its known properties, along with detailed, adaptable protocols for its synthesis and characterization. The insights drawn from related compounds suggest that it is a valuable scaffold for the development of novel bioactive molecules. Further research into its biological activities is warranted to fully explore its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. cresset-group.com [cresset-group.com]
- 3. 2-Bromo-6-iodo-4-(trifluoromethyl)aniline | C7H4BrF3IN | CID 26986264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.com [capotchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. namiki-s.co.jp [namiki-s.co.jp]
